![molecular formula C14H13NO2 B2614448 4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol CAS No. 251981-73-4](/img/structure/B2614448.png)
4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol is an organic compound that features both a pyridine ring and a phenol group. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in multiple scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol typically involves the following steps:
Wittig Reaction: This reaction is used to form the carbon-carbon double bond between the pyridine and phenol rings. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene.
Sonogashira Coupling: This cross-coupling reaction is used to form the carbon-carbon bond between the pyridine and phenol rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond between the pyridine and phenol rings can be reduced to form a single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Quinones.
Reduction: Saturated compounds with single bonds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate the activity of these molecular targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(2-Pyridinyl)ethenyl]aniline dihydrochloride: Similar structure but with an aniline group instead of a methoxy group.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Contains two pyridine rings and a benzene ring, used in similar applications.
Uniqueness
4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol is unique due to its combination of a pyridine ring and a methoxyphenol group, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications.
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-10-12(4-5-13(14)16)3-2-11-6-8-15-9-7-11/h2-10,16H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIKWQDEXHMVOS-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2614367.png)
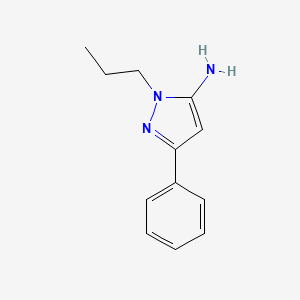
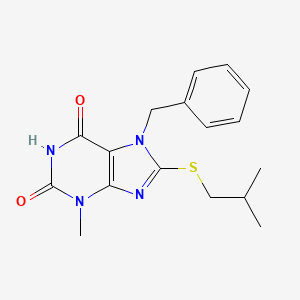
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2614370.png)
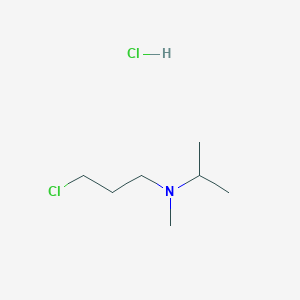
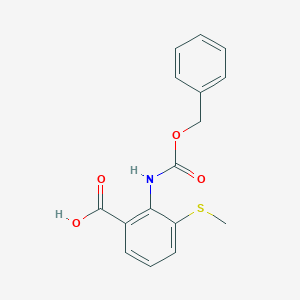
![2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2614379.png)
![4-(4-(benzyloxy)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2614380.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2614381.png)
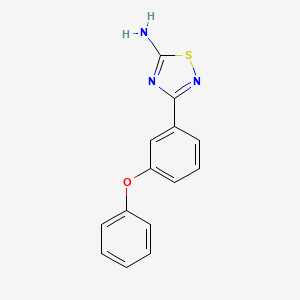

![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2614386.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2614387.png)
![6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2614388.png)
